molecular formula C6H6FNO3S B1380123 3-fluoro-4-hydroxybenzene-1-sulfonamide CAS No. 1243390-19-3

3-fluoro-4-hydroxybenzene-1-sulfonamide

Cat. No.: B1380123
CAS No.: 1243390-19-3
M. Wt: 191.18 g/mol
InChI Key: PLRUFMILEHPVPP-UHFFFAOYSA-N
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Description

3-fluoro-4-hydroxybenzene-1-sulfonamide is a chemical compound with the molecular formula C6H6FNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through the reaction of 3-fluoro-4-hydroxybenzene with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production methods for 3-fluoro-4-hydroxybenzene-1-sulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-fluoro-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a sulfonamide, it can inhibit the activity of carbonic anhydrases by binding to the zinc ion in the active site of the enzyme. This binding involves the formation of a coordination bond between the sulfonamide group and the zinc ion, as well as hydrogen bonding and hydrophobic interactions with other parts of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-hydroxybenzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the hydroxyl group on the benzene ring. This combination of functional groups provides distinct chemical properties, such as increased reactivity and specific binding interactions with enzymes and other molecular targets .

Properties

IUPAC Name

3-fluoro-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRUFMILEHPVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243390-19-3
Record name 3-fluoro-4-hydroxybenzene-1-sulfonamide
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